Cas no 1014032-40-6 (8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione)

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione structure
1014032-40-6 structure
Product name:8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione
CAS No:1014032-40-6
MF:C18H26N6O2
Molecular Weight:358.438043117523
CID:5059799

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione 化学的及び物理的性質

名前と識別子

    • 8-(3,5-diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione
    • SBB085131
    • ST51079065
    • 8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
    • 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione
    • インチ: 1S/C18H26N6O2/c1-6-12-10-13(7-2)24(21-12)17-19-15-14(23(17)9-8-11(3)4)16(25)20-18(26)22(15)5/h10-11H,6-9H2,1-5H3,(H,20,25,26)
    • InChIKey: HEISMGRBIDOYDJ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C)C(N1)=O)N=C(N1C(CC)=CC(CC)=N1)N2CCC(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 542
  • トポロジー分子極性表面積: 85
  • XLogP3: 3

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM266438-1g
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
1014032-40-6 97%
1g
$458 2021-08-18
Chemenu
CM266438-1g
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
1014032-40-6 97%
1g
$458 2023-01-20
Chemenu
CM266438-5g
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
1014032-40-6 97%
5g
$1043 2021-08-18
Chemenu
CM266438-10g
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
1014032-40-6 97%
10g
$1459 2021-08-18
Chemenu
CM266438-10g
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
1014032-40-6 97%
10g
$1459 2023-01-20
Chemenu
CM266438-5g
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
1014032-40-6 97%
5g
$1043 2023-01-20

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione 関連文献

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ioneに関する追加情報

Exploring the Potential of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione: A Comprehensive Overview

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione (CAS No. 1014032-40-6) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecule's unique structure incorporates a purine ring system with substituted groups that contribute to its distinctive properties.

The purine ring system serves as the core framework of this compound, with various substituents attached at specific positions. The 8-position is occupied by a diethylpyrazolyl group, which introduces electron-donating effects and enhances the compound's stability. At the 3-position, a methyl group is attached, while the 7-position features a tert-butyl group, both of which contribute to the molecule's hydrophobicity and lipophilic properties. These structural features not only influence the compound's solubility but also play a crucial role in its interactions with biological targets.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has demonstrated its ability to modulate key enzymes involved in inflammatory pathways. The anti-inflammatory activity of this compound has been attributed to its inhibitory effects on cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis. Additionally, preliminary findings suggest that it may possess antioxidant properties, making it a promising candidate for combating oxidative stress-related disorders.

One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Its structure provides a foundation for further optimization through medicinal chemistry approaches. By modifying specific substituents or introducing new functional groups, researchers can enhance its bioavailability, selectivity, and efficacy against target molecules. For example, recent advancements in computational chemistry have enabled scientists to predict how changes in the diethylpyrazolyl group might affect the compound's binding affinity to specific receptors.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the purine ring system through condensation reactions and subsequent functionalization at specific positions. Researchers have reported efficient synthetic routes that utilize microwave-assisted synthesis or transition metal catalysts to improve reaction yields and reduce production time.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure and purity. These methods provide detailed insights into the spatial arrangement of atoms and ensure that the final product meets rigorous quality control standards.

In terms of applications beyond pharmacology, this compound has shown promise in material science. Its unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials with tailored functionalities. Ongoing research is exploring how variations in its structure can be leveraged to enhance its performance in these contexts.

Looking ahead, collaborations between academia and industry are expected to accelerate the development of this compound into clinically relevant agents. Partnerships are being formed to conduct preclinical studies aimed at evaluating its safety profile and efficacy in animal models of disease. Such efforts are critical for bridging the gap between laboratory findings and real-world applications.

In conclusion,8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione represents a compelling example of how innovative chemical design can lead to novel therapeutic agents with broad applicability. As research continues to uncover its full potential across multiple disciplines,the stage is set for groundbreaking advancements that could benefit patients worldwide.

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